N-(2-methoxyphenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide N-(2-methoxyphenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 899760-73-7
VCID: VC4353536
InChI: InChI=1S/C27H23N3O3S/c1-17-11-13-18(14-12-17)25-29-26-20(15-19-7-3-5-9-22(19)33-26)27(30-25)34-16-24(31)28-21-8-4-6-10-23(21)32-2/h3-14H,15-16H2,1-2H3,(H,28,31)
SMILES: CC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC=C4O3)C(=N2)SCC(=O)NC5=CC=CC=C5OC
Molecular Formula: C27H23N3O3S
Molecular Weight: 469.56

N-(2-methoxyphenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide

CAS No.: 899760-73-7

Cat. No.: VC4353536

Molecular Formula: C27H23N3O3S

Molecular Weight: 469.56

* For research use only. Not for human or veterinary use.

N-(2-methoxyphenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide - 899760-73-7

Specification

CAS No. 899760-73-7
Molecular Formula C27H23N3O3S
Molecular Weight 469.56
IUPAC Name N-(2-methoxyphenyl)-2-[[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C27H23N3O3S/c1-17-11-13-18(14-12-17)25-29-26-20(15-19-7-3-5-9-22(19)33-26)27(30-25)34-16-24(31)28-21-8-4-6-10-23(21)32-2/h3-14H,15-16H2,1-2H3,(H,28,31)
Standard InChI Key WFVJUKRHKSTYBA-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC=C4O3)C(=N2)SCC(=O)NC5=CC=CC=C5OC

Introduction

N-(2-methoxyphenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide is a complex organic compound that combines a methoxyphenyl group, a chromeno-pyrimidine moiety, and a thioacetamide structure. This compound belongs to the class of thioacetamides, known for their diverse biological activities, and features a chromeno-pyrimidine framework, which is significant in the study of heterocyclic compounds with therapeutic potential.

Chemical Formula and Molecular Weight

  • Molecular Formula: C20_{20}H18_{18}N4_{4}O2_{2}S

  • Molecular Weight: Approximately 348.44 g/mol.

Structural Components

  • Methoxyphenyl Group: Provides a hydrophobic and electron-donating effect.

  • Chromeno-pyrimidine Moiety: Contributes to the compound's heterocyclic structure, which is crucial for its biological activity.

  • Thioacetamide Structure: Known for its reactivity and potential in forming covalent bonds with biological targets.

Synthesis and Chemical Reactions

The synthesis of N-(2-methoxyphenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide typically involves multi-step reactions. These reactions are often conducted under reflux conditions using solvents like ethanol or dimethylformamide to enhance solubility and reactivity. Monitoring of the reactions can be achieved through techniques such as thin-layer chromatography to ensure completion.

Biological Activity and Potential Applications

This compound is notable for its potential biological activity, particularly in medicinal chemistry. It may exhibit properties beneficial for treating various diseases due to its ability to interact with specific biological targets such as enzymes or receptors. Biological evaluations often involve assays to determine IC50_{50} values against specific targets, providing insights into its potency and efficacy.

Stability and Handling

The stability of N-(2-methoxyphenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide under various conditions (e.g., temperature, pH) is crucial for its practical applications. It is expected to be stable under normal laboratory conditions but may degrade under extreme pH or temperature variations.

Research Findings and Future Directions

Research on this compound is ongoing, focusing on its pharmacological properties and potential therapeutic applications. The chromeno-pyrimidine framework and thioacetamide structure suggest significant therapeutic potential, making it a subject of interest in medicinal chemistry research.

Comparison with Similar Compounds

CompoundMolecular Weight (g/mol)Structural Features
N-(2-methoxyphenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide348.44Chromeno-pyrimidine, thioacetamide
2-((5-(3-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide357.4Oxadiazole, thioacetamide
N-(2-methoxyphenyl)-2-[(5-methyl-5H- triazino[5,6-b]indol-3-yl)sulfanyl]acetamide379.4Triazinoindole, thioacetamide

This table highlights the structural diversity among related compounds, each with unique heterocyclic frameworks and potential biological activities .

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